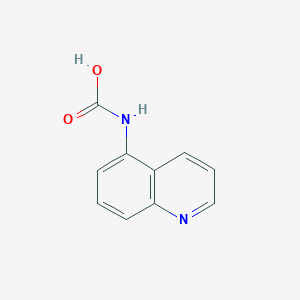![molecular formula C7H12FNO2S B11904036 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Fluoromethyl)-5-thia-2-azaspiro[34]octane 5,5-dioxide is a spirocyclic compound characterized by a unique structure that includes a fluoromethyl group, a thia-azaspiro backbone, and a dioxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through chromatography and crystallization to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluoromethyl group can participate in substitution reactions, where other functional groups replace the fluorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the fluorine atom .
Scientific Research Applications
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with unique properties, such as enhanced stability or specific reactivity
Mechanism of Action
The mechanism of action of 8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The fluoromethyl group and the spirocyclic structure contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro backbone.
tert-Butyl 8-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate: Another related compound with a spirocyclic core and a fluoromethyl group, but with different substituents.
Uniqueness
8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide is unique due to the presence of both a thia-azaspiro backbone and a dioxide functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H12FNO2S |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
InChI |
InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
JUNQYQYRTYSPFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2(C1CF)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


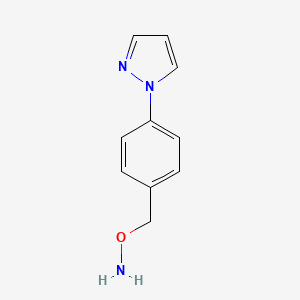
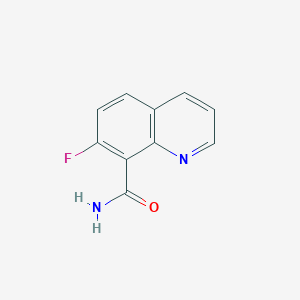


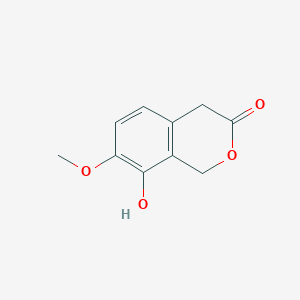
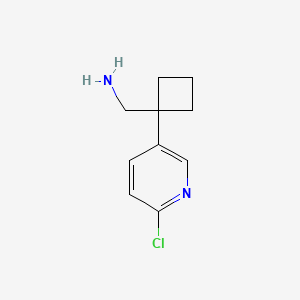


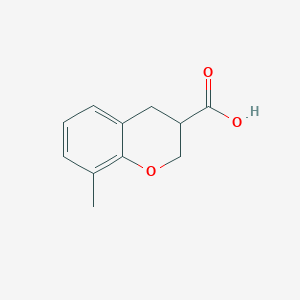
![6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B11904008.png)

![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)
